molecular formula C9H14N2O3 B13813291 Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate CAS No. 23286-45-5

Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate

Cat. No.: B13813291
CAS No.: 23286-45-5
M. Wt: 198.22 g/mol
InChI Key: SKYQSWWRHSRHBJ-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with proteins. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate
  • Methyl 3-tert-butyl-5-hydroxyisoxazole-4-carboxylate
  • Methyl 3-tert-butyl-5-nitroisoxazole-4-carboxylate

Uniqueness

Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amine group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

23286-45-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3

InChI Key

SKYQSWWRHSRHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1C(=O)OC)N

Origin of Product

United States

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